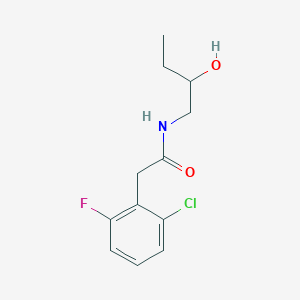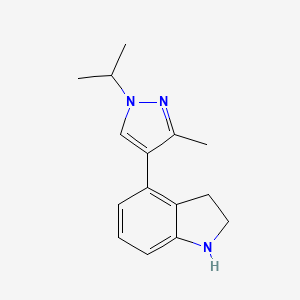![molecular formula C13H19FN2O B6644433 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol, also known as AFP-168, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phenols and has a molecular formula of C14H18FNO. In
Aplicaciones Científicas De Investigación
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to have a high affinity for serotonin receptors, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a critical role in mood regulation.
Mecanismo De Acción
The mechanism of action of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol involves its interaction with serotonin receptors in the brain. This compound has a high affinity for serotonin receptors, specifically the 5-HT1A receptor subtype. By binding to these receptors, this compound can modulate the activity of serotonin, leading to changes in mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with serotonin receptors. This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for psychiatric disorders. Additionally, it has been found to have a positive effect on cognitive function, making it a potential candidate for the treatment of cognitive impairments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol is its high affinity for serotonin receptors, making it a potent tool for studying the role of serotonin in various physiological processes. Additionally, its inhibitory effect on serotonin reuptake makes it a useful compound for studying the mechanisms of action of antidepressant drugs. However, one of the limitations of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol. One area of interest is the development of new antidepressant drugs based on the structure of this compound. Additionally, the role of this compound in the regulation of cognitive function and memory is an area of active research. Finally, the potential applications of this compound in the treatment of various neurological disorders, such as Alzheimer's disease, is an area of great interest.
Métodos De Síntesis
The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol involves the reaction of 5-fluorosalicylaldehyde and 4-(aminomethyl)piperidine in the presence of a base catalyst. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The yield of this synthesis method is relatively high, making it a preferred method for the production of this compound.
Propiedades
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-5-11(6-13(17)7-12)9-16-3-1-10(8-15)2-4-16/h5-7,10,17H,1-4,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWJQLTXFRNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)

![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)

